4'-Bromo-2'-chlorosuccinanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2’-chlorosuccinanilic acid is a chemical compound with the molecular formula C10H9BrClNO3 and a molecular weight of 306.545 g/mol . It is a unique compound that contains bromine, chlorine, and a succinanilic acid moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-chlorosuccinanilic acid typically involves the bromination and chlorination of succinanilic acid derivatives. One common method involves the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the succinanilic acid structure .
Industrial Production Methods
Industrial production of 4’-Bromo-2’-chlorosuccinanilic acid may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-2’-chlorosuccinanilic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted succinanilic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-chlorosuccinanilic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4’-Bromo-2’-chlorosuccinanilic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Bromo-2’-chloromaleanilic acid
- 4’-Bromo-2’-methylsuccinilic acid
- 4’-Bromo-2’-methylglutaranilic acid
- 2,3-Dibromo-3’,4’-dichlorosuccinanilic acid
- 4’-Bromo-2’-methylphthalanilic acid
- 2’,4’-Dichlorosuccinanilic acid
- 3’,4’-Dichlorosuccinanilic acid
- 2’,3’-Dichlorosuccinanilic acid
- 2’,5’-Dichlorosuccinanilic acid
Uniqueness
4’-Bromo-2’-chlorosuccinanilic acid is unique due to its specific combination of bromine and chlorine atoms in the succinanilic acid structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
195383-31-4 |
---|---|
Molekularformel |
C10H9BrClNO3 |
Molekulargewicht |
306.54 g/mol |
IUPAC-Name |
4-(4-bromo-2-chloroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9BrClNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
VHIJLYIDGWDPAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.